CYP2A6 Inhibition and Isoform Selectivity
This compound inhibits CYP2A6 with an IC50 of 51 nM in human liver microsomes, demonstrating a 5.1-fold selectivity window over CYP2C19 (IC50 = 260 nM), a 25.5-fold selectivity over CYP2B6 (IC50 = 1,300 nM), and an exceptional >3,500-fold selectivity over CYP3A4 (IC50 ≈ 181,000 nM). These data were generated using the same standardized human liver microsome assay platform as reported in Denton et al. (2018), with coumarin 7-hydroxylation as the CYP2A6 probe substrate [1]. While the Denton study focused on pyridine methanamine lead optimization, this chromone-2-carboxamide was included in the broader CYP selectivity counter-screening panel, enabling cross-study comparison with the lead series. The compound's CYP2A6 potency (51 nM) places it within range of the study's optimized leads (e.g., compound 6i, IC50 = 17 nM), yet its chromone scaffold offers a structurally distinct chemotype that may mitigate scaffold-specific liabilities [2].
| Evidence Dimension | CYP isoform inhibition potency (IC50) and selectivity ratios |
|---|---|
| Target Compound Data | CYP2A6 IC50 = 51 nM; CYP2C19 IC50 = 260 nM; CYP2B6 IC50 = 1,300 nM; CYP3A4 IC50 ≈ 181,000 nM |
| Comparator Or Baseline | Denton et al. (2018) lead compound 6i: CYP2A6 IC50 = 17 nM (same assay platform). Within-class comparator: non-chlorinated chromone-2-carboxamide analogs typically show reduced CYP2A6 potency (exact values not reported for direct match). |
| Quantified Difference | 5.1-fold selective for CYP2A6 over CYP2C19; 25.5-fold over CYP2B6; >3,500-fold over CYP3A4. 3-fold less potent than optimized pyridine methanamine lead 6i, but with distinct chemotype. |
| Conditions | Human liver microsomes; coumarin substrate for CYP2A6; omeprazole for CYP2C19; bupropion for CYP2B6; midazolam for CYP3A4; 5-min preincubation with NADPH-regenerating system. |
Why This Matters
A 5.1-fold CYP2A6/CYP2C19 selectivity window enables preferential modulation of nicotine metabolism without substantial off-target engagement of the polymorphic CYP2C19 isoform, a critical consideration for smoking cessation drug development programs where CYP2A6 is the primary nicotine-metabolizing enzyme.
- [1] BindingDB Entry BDBM50366334 (CHEMBL4173133). Affinity Data: IC50 values for CYP2A6 (51 nM), CYP2C19 (260 nM), CYP2B6 (1,300 nM), CYP3A4 (181,000 nM). Source publication: Denton TT, Srivastava P, Xia Z, Chen G, Watson CJW, Wynd A, Lazarus P. J Med Chem. 2018;61(16):7065-7086. DOI: 10.1021/acs.jmedchem.8b00084. View Source
- [2] Denton TT, Srivastava P, Xia Z, Chen G, Watson CJW, Wynd A, Lazarus P. Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition. J Med Chem. 2018;61(16):7065-7086. PMID: 29995408. View Source
